Cas no 5325-95-1 (2-cyanoethyl benzoate)

2-Cyanoethyl benzoate is an ester compound derived from benzoic acid and 2-cyanoethanol, featuring both a benzoate and a cyanoethyl functional group. This versatile chemical is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its cyanoethyl group enhances reactivity in nucleophilic substitution and polymerization reactions, while the benzoate moiety contributes to stability and solubility in organic solvents. The compound is valued for its efficient reactivity under mild conditions and compatibility with various synthetic pathways. Proper handling is required due to potential sensitivity to hydrolysis and thermal decomposition. Storage under inert conditions is recommended to maintain stability.
2-cyanoethyl benzoate structure
2-cyanoethyl benzoate structure
Product Name:2-cyanoethyl benzoate
CAS No:5325-95-1
MF:C10H9NO2
MW:175.183962583542
CID:938207
PubChem ID:219225
Update Time:2025-11-02

2-cyanoethyl benzoate Chemical and Physical Properties

Names and Identifiers

    • Hydracrylonitrile, Benzoate
    • (2-Cyanoethyl)acetoacetat
    • 2-cyanoethyl 2,4-dioxobutanoate
    • 2-cyanoethyl 3-oxobutanoate
    • 2-cyanoethyl benzoate
    • 2-Cyanoethylacetoacetate
    • 3-benzoyloxypropionitrile
    • 3-oxo-butenoic acid 2-cyanoethyl ester
    • 3-oxobutyric acid 2-cyanoethyl ester
    • AG-G-45241
    • b-Cyanoethylacetoacetate
    • Butanoic acid, 3-oxo-,2-cyanoethyl ester
    • CTK5C2341
    • DTXSID20967803
    • NSC-237
    • G23882
    • NSC237
    • 2-cyanoethylbenzoate
    • cyanoethyl benzoate
    • Z54336333
    • AKOS029458701
    • SCHEMBL7761107
    • EN300-138100
    • 5325-95-1
    • Inchi: 1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
    • InChI Key: HABHYLALRAEBKY-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)CCC#N

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 1.139
  • Boiling Point: 324.3°C at 760 mmHg
  • Flash Point: 152.3°C
  • Refractive Index: 1.526
  • PSA: 50.09
  • LogP: 1.75708

2-cyanoethyl benzoate Pricemore >>

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Additional information on 2-cyanoethyl benzoate

Exploring the Versatility of 2-Cyanoethyl Benzoate (CAS No. 5325-95-1): Properties, Applications, and Market Insights

2-Cyanoethyl benzoate (CAS No. 5325-95-1) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This ester derivative, formed by the reaction of benzoic acid and 3-hydroxypropionitrile, is characterized by its unique chemical structure, combining a cyanoethyl group with a benzoate moiety. The compound's molecular formula is C10H9NO2, and it typically appears as a colorless to pale yellow liquid with a mild aromatic odor.

One of the most notable properties of 2-cyanoethyl benzoate is its role as a versatile intermediate in organic synthesis. Researchers and chemists frequently utilize this compound in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its ester linkage and cyano functionality make it a valuable building block for creating compounds with specific biological activities or material properties.

In recent years, the demand for 2-cyanoethyl benzoate has been steadily increasing, driven by its applications in specialty chemicals and advanced materials. A growing area of interest is its potential use in the development of bio-based polymers and sustainable materials, aligning with the global push towards greener chemistry solutions. This trend reflects the broader market shift towards environmentally friendly alternatives in chemical manufacturing.

The synthesis of 2-cyanoethyl benzoate typically involves esterification reactions under controlled conditions. Manufacturers employ various catalytic systems to optimize yield and purity, with recent advancements focusing on green chemistry principles such as reduced solvent usage and energy-efficient processes. These improvements not only enhance the sustainability profile of the production process but also contribute to cost-effectiveness in large-scale manufacturing.

From a safety perspective, 2-cyanoethyl benzoate requires standard laboratory precautions during handling. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this chemical. Storage conditions typically involve keeping the compound in tightly sealed containers away from strong oxidizers and extreme temperatures to maintain stability.

The analytical characterization of 2-cyanoethyl benzoate employs standard techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure product quality and purity, which are critical parameters for industrial applications. Recent technological advancements in analytical instrumentation have enabled more precise quantification of impurities and degradation products in commercial samples.

In the pharmaceutical sector, 2-cyanoethyl benzoate derivatives have shown promise in drug development programs. While the compound itself may not be biologically active, its structural features make it valuable for creating prodrugs or modifying drug solubility profiles. Researchers are particularly interested in its potential for developing targeted drug delivery systems, especially in oncology and anti-inflammatory therapies.

The material science applications of 2-cyanoethyl benzoate are equally noteworthy. Its incorporation into polymer matrices can impart specific characteristics such as improved thermal stability or modified surface properties. This has led to exploration in advanced coating technologies and specialty adhesives, where controlled release of functional groups is desired.

Market analysis indicates that the Asia-Pacific region currently dominates the production and consumption of 2-cyanoethyl benzoate, with China being a major supplier. However, growing environmental regulations and the shift towards sustainable chemistry are reshaping the global supply chain. European and North American manufacturers are increasingly investing in cleaner production technologies to meet evolving regulatory standards and consumer preferences.

Quality control remains a critical aspect of 2-cyanoethyl benzoate manufacturing. Reputable suppliers typically provide comprehensive certificates of analysis (CoA) that detail parameters such as purity, water content, and residual solvents. These quality assurances are particularly important for applications in sensitive industries like pharmaceuticals and electronics.

Looking to the future, research into novel applications of 2-cyanoethyl benzoate continues to expand. Recent studies have explored its potential in organic electronics and energy storage materials, leveraging its unique electronic properties. The compound's versatility ensures it will remain relevant as new technologies emerge in these cutting-edge fields.

For researchers and industrial users seeking information about 2-cyanoethyl benzoate properties, 2-cyanoethyl benzoate synthesis, or 2-cyanoethyl benzoate applications, it's important to consult up-to-date technical literature and safety data sheets. The compound's multifaceted nature means that proper understanding of its characteristics is essential for successful implementation in any application.

In conclusion, 2-cyanoethyl benzoate (CAS No. 5325-95-1) represents an important specialty chemical with diverse applications across multiple industries. Its unique combination of chemical functionalities, coupled with ongoing research into new uses, ensures its continued significance in the chemical landscape. As industries evolve towards more sustainable and specialized solutions, compounds like 2-cyanoethyl benzoate will play an increasingly important role in enabling technological advancements.

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